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Compound of Interest

Compound Name: 2-Nitrobiphenyl!

Cat. No.: B167123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Nitrobiphenyl (C12HsNOz2), a crucial molecule in various research and development
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 2-Nitrobiphenyl.

1H NMR Data

1H NMR spectroscopy provides information about the hydrogen atoms in a molecule.

Chemical Shift () Coupling Constant

opm Multiplicity (3) Hz Assignment
7.85-7.75 m Aromatic H
7.60 - 7.40 m Aromatic H
7.35-7.25 m Aromatic H
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Note: Specific assignments can vary depending on the solvent and the spectrometer frequency.
The data presented is a general representation.

13C NMR Data

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (8) ppm Assignment
149.5 C-NO2

137.2 C-C (ipso)
132.8 Aromatic CH
131.9 Aromatic CH
129.2 Aromatic CH
128.5 Aromatic CH
124.3 Aromatic CH
123.9 Aromatic CH

Note: The assignments are based on typical chemical shifts for substituted biphenyl
compounds.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like 2-Nitrobiphenyl is as
follows:

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-Nitrobiphenyl.

o Dissolve the sample in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean,
dry NMR tube. The typical volume of solvent is 0.5-0.7 mL.
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o Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if
necessary.

e Instrument Setup:

o The NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

o The instrument is locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the homogeneity of the magnetic field.
o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
to set include the number of scans, relaxation delay, and spectral width.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance sensitivity. A larger number of scans is usually required compared
to 1H NMR.

o Data Processing:

o The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

o Phase and baseline corrections are applied to the spectrum.

o The chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Absorption Data

The table below lists the characteristic IR absorption bands for 2-Nitrobiphenyl.
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1600 - 1585 Medium Aromatic C=C stretch
1525 - 1515 Strong Asymmetric NOz2 stretch
1480 - 1465 Medium Aromatic C=C stretch
1350 - 1340 Strong Symmetric NO:2 stretch
760 - 740 Strong C-H out-of-plane bend

Source: Data compiled from the NIST Chemistry WebBook[1][2].

Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)

For a solid sample like 2-Nitrobiphenyl, the KBr pellet method is commonly employed[3][4].
e Sample Preparation:

o Thoroughly grind 1-2 mg of 2-Nitrobiphenyl with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.
o Pellet Formation:
o Transfer the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Record the background spectrum of the empty sample compartment.
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o Record the sample spectrum, typically in the range of 4000-400 cm~1.

o The final spectrum is the ratio of the sample spectrum to the background spectrum,
displayed in terms of absorbance or transmittance.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight and elemental composition of a compound, as well
as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The key mass spectral data for 2-Nitrobiphenyl, obtained by electron ionization (El), are
summarized below.

m/z Relative Intensity (%) Assignment

199 100 [M]* (Molecular lon)
169 65 [M - NOJ*

153 40 [M - NO2]*

141 50 [C11Ho]*

115 25 [CeH7]*

77 15 [CeHs]*

Source: Data compiled from the NIST Chemistry WebBook[5]. The molecular weight of 2-
Nitrobiphenyl is 199.21 g/mol [1][5][6].

Experimental Protocol for Mass Spectrometry (Electron
lonization)

A general protocol for obtaining an EI mass spectrum of 2-Nitrobiphenyl is as follows:

e Sample Introduction:
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o A small amount of the 2-Nitrobiphenyl sample is introduced into the mass spectrometer.
For a solid sample, this is often done using a direct insertion probe which allows the
sample to be heated and vaporized directly into the ion source.

e lonization:

o In the ion source, the vaporized molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

o This causes the molecules to lose an electron, forming a positively charged molecular ion
([M]*), and also induces fragmentation.

e Mass Analysis:

o The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
e Detection:

o The separated ions are detected by an electron multiplier or a similar detector.

o The detector generates a signal that is proportional to the number of ions striking it.
» Data Presentation:

o The data is presented as a mass spectrum, which is a plot of the relative abundance of
ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Nitrobiphenyl.
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Caption: General workflow for the spectroscopic analysis of 2-Nitrobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167123#spectroscopic-data-nmr-ir-ms-of-2-
nitrobiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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